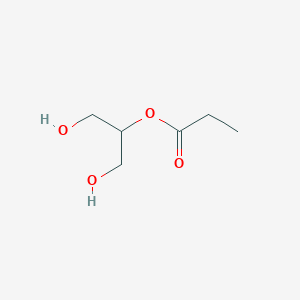

Glyceryl 2-monopropionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

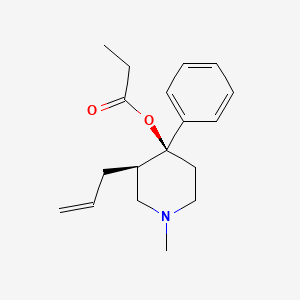

Glyceryl 2-monopropionate, also known as 1,2,3-propanetriol, 2-propanoate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . It is a derivative of glycerol where one of the hydroxyl groups is esterified with propionic acid. This compound is known for its antimicrobial properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glyceryl 2-monopropionate can be synthesized through the esterification of glycerol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of glycerol with propionic acid in the presence of a suitable catalyst. The reaction mixture is heated to a specific temperature, and the water formed is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Reaktionstypen: Glyceryl-2-monopropionat unterliegt verschiedenen chemischen Reaktionen, darunter:

Veresterung: Wie erwähnt, wird es durch Veresterung von Glycerin mit Propionsäure gebildet.

Hydrolyse: Es kann in Gegenwart von Wasser und einem Säure- oder Basenkatalysator zu Glycerin und Propionsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Veresterung: Propionsäure, Schwefelsäure (Katalysator), Rückflussbedingungen.

Hydrolyse: Wasser, Säure- oder Basenkatalysator.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte, die gebildet werden:

Veresterung: Glyceryl-2-monopropionat.

Hydrolyse: Glycerin und Propionsäure.

Oxidation: Verschiedene Oxidationsprodukte, abhängig von den spezifischen Bedingungen.

Wissenschaftliche Forschungsanwendungen

Glyceryl-2-monopropionat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet.

Biologie: Wird auf seine antimikrobiellen Eigenschaften und seine potenzielle Verwendung zur Kontrolle des mikrobiellen Wachstums untersucht.

Medizin: Wird wegen seiner antimikrobiellen Aktivität auf seine potenziellen therapeutischen Anwendungen untersucht.

5. Wirkmechanismus

Die antimikrobielle Aktivität von Glyceryl-2-monopropionat wird seiner Fähigkeit zugeschrieben, die Zellmembranen von Mikroorganismen zu stören. Der Ester interagiert mit der Lipiddoppelschicht der Zellmembran, was zu einer erhöhten Permeabilität und letztendlich zur Zelllyse führt. Dieser Mechanismus ähnelt dem anderer Monoglyceride, die für ihre antimikrobiellen Eigenschaften bekannt sind .

Ähnliche Verbindungen:

Glycerylmonocaprylat: Ein weiteres Monoglycerid mit antimikrobiellen Eigenschaften.

Glycerylmonooleat: Bekannt für seine Verwendung bei der Formulierung von Emulsionen und als Tensid.

Glycerylmonostearat: Wird häufig als Emulgator in Lebensmitteln und Kosmetikprodukten verwendet.

Einzigartigkeit: Glyceryl-2-monopropionat ist aufgrund seiner spezifischen Veresterung mit Propionsäure einzigartig, die ihm besondere antimikrobielle Eigenschaften verleiht.

Wirkmechanismus

The antimicrobial activity of glyceryl 2-monopropionate is attributed to its ability to disrupt the cell membranes of microorganisms. The ester interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other monoglycerides, which are known for their antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Glyceryl monocaprylate: Another monoglyceride with antimicrobial properties.

Glyceryl monooleate: Known for its use in the formulation of emulsions and as a surfactant.

Glyceryl monostearate: Commonly used as an emulsifying agent in food and cosmetic products.

Uniqueness: Glyceryl 2-monopropionate is unique due to its specific esterification with propionic acid, which imparts distinct antimicrobial properties.

Eigenschaften

IUPAC Name |

1,3-dihydroxypropan-2-yl propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-6(9)10-5(3-7)4-8/h5,7-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPXNRRTVSAZCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18373-34-7 |

Source

|

| Record name | Glyceryl 2-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018373347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCERYL 2-MONOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EJK381SG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)